

Application of Delafloxacin-d5 in Therapeutic Drug Monitoring (TDM)

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Compound of Interest

Compound Name: Delafloxacin-d5

Cat. No.: B12414539

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Application Notes

Introduction

Delafloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). Therapeutic Drug Monitoring (TDM) of Delafloxacin may be beneficial in specific patient populations to optimize efficacy and minimize potential toxicity. These populations include critically ill patients, individuals with significant renal impairment, and those not responding to standard dosing regimens. **Delafloxacin-d5**, a stable isotope-labeled internal standard, is the preferred choice for the quantitative analysis of Delafloxacin in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar physicochemical properties to the unlabeled drug, which allows for accurate correction of matrix effects and variability in sample processing and instrument response.

Rationale for Therapeutic Drug Monitoring of Delafloxacin

The primary pharmacokinetic/pharmacodynamic (PK/PD) index associated with the efficacy of fluoroquinolones, including Delafloxacin, is the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).^{[1][2]} TDM can help ensure that this target is achieved, particularly in patients with altered pharmacokinetics.

Patients with severe renal impairment (eGFR < 30 mL/min) exhibit decreased clearance and increased exposure to Delafloxacin, necessitating dose adjustments for the intravenous formulation.[3][4][5] TDM can aid in individualizing these dose adjustments. While routine TDM for Delafloxacin is not standard practice, it can be a valuable tool in complex clinical scenarios to ensure optimal therapeutic outcomes.

Delafloxacin-d5 as an Internal Standard

The use of a stable isotope-labeled internal standard, such as **Delafloxacin-d5**, is considered the gold standard for quantitative bioanalysis using LC-MS/MS.[6][7] **Delafloxacin-d5** has nearly identical chemical and physical properties to Delafloxacin, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization response allow for precise and accurate quantification by minimizing the impact of experimental variability.

Experimental Protocols

Quantitative Analysis of Delafloxacin in Human Plasma using UPLC-MS/MS with **Delafloxacin-d5** Internal Standard

This protocol describes a method for the quantification of Delafloxacin in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with **Delafloxacin-d5** as an internal standard.

1. Sample Preparation: Protein Precipitation

- To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of **Delafloxacin-d5** internal standard working solution (concentration to be optimized based on expected analyte concentrations).
- Add 300 µL of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.

2. UPLC-MS/MS Instrumentation and Conditions

Parameter	Condition
UPLC System	Waters Acquity UPLC or equivalent
Column	Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	0-0.5 min, 20-80% B; 0.5-1.0 min, 80% B; 1.0-1.5 min, 20% B; 1.5-2.0 min, 20% B
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.0 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Gas Flow	Desolvation: 800 L/hr, Cone: 50 L/hr
Collision Gas	Argon

3. Mass Spectrometry - Multiple Reaction Monitoring (MRM) Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Delafloxacin	441.1	379.1 (Quantifier)	35	20
Delafloxacin	441.1	423.1 (Qualifier)	35	15
Delafloxacin-d5	446.1	384.1	35	20

Note: The MRM transitions for **Delafloxacin-d5** are predicted based on a +5 Da mass shift from the parent compound. These values should be optimized during method development.

Method Validation Parameters

The following tables summarize typical validation parameters for a UPLC-MS/MS method for Delafloxacin quantification in plasma, adapted from published methods.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Table 1: Linearity and Sensitivity

Parameter	Value
Linearity Range	5 - 5000 ng/mL
Correlation Coefficient (r ²)	> 0.995
Lower Limit of Quantification (LLOQ)	5 ng/mL
Limit of Detection (LOD)	2 ng/mL

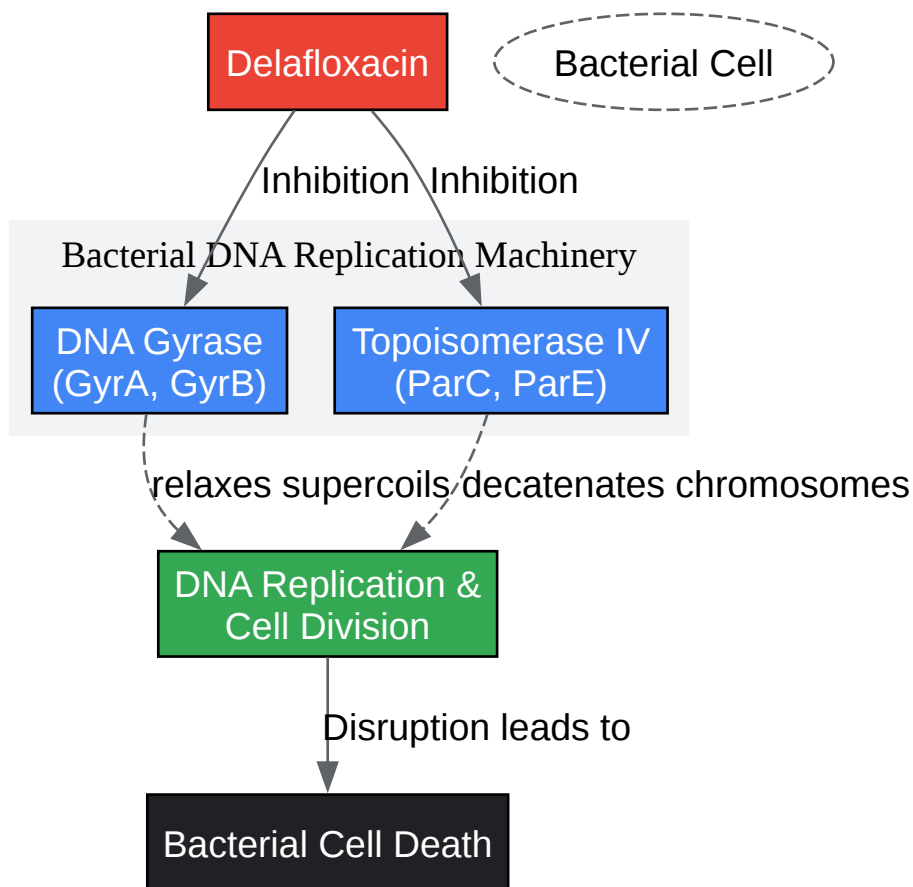
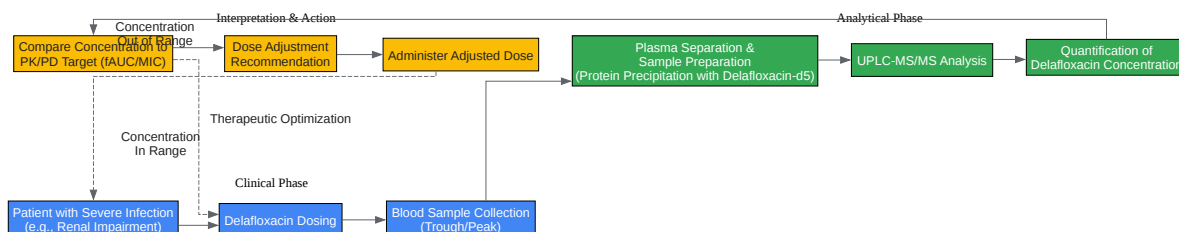
Table 2: Precision and Accuracy

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ	5	< 15	85-115	< 15	85-115
Low QC	15	< 15	85-115	< 15	85-115
Mid QC	250	< 15	85-115	< 15	85-115
High QC	4000	< 15	85-115	< 15	85-115

Table 3: Recovery and Matrix Effect

Analyte	Recovery (%)	Matrix Effect (%)
Delafloxacin	> 85	< 15
Delafloxacin-d5	> 85	< 15

Visualizations



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